molecular formula C13H21NO6 B12864370 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester

1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester

Cat. No.: B12864370
M. Wt: 287.31 g/mol
InChI Key: BPBGHKFQNNKNPA-UHFFFAOYSA-N
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Description

1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester (hereafter referred to as the target compound) is a pyrrolidine-based tricarboxylic acid derivative with three ester functionalities: one tert-butyl (1,1-dimethylethyl) and two methyl groups. Its molecular structure features a saturated five-membered ring, which confers rigidity and stereochemical complexity. The tert-butyl ester is sterically bulky, enhancing hydrolytic stability, while the methyl esters are smaller and more reactive. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors and chiral catalysts .

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O,3-O'-dimethyl pyrrolidine-1,3,3-tricarboxylate

InChI

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(8-14,9(15)18-4)10(16)19-5/h6-8H2,1-5H3

InChI Key

BPBGHKFQNNKNPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester typically involves the esterification of 1,3,3-Pyrrolidinetricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

1,3,3-Pyrrolidinetricarboxylic acid derivatives have been investigated for their potential as drug candidates due to their ability to modulate biological pathways. For instance:

  • Cyclic Nucleotide Phosphodiesterases (PDEs) : Research indicates that compounds similar to 1,3,3-Pyrrolidinetricarboxylic acid can act as inhibitors of PDEs, which are crucial in regulating cyclic nucleotide levels in cells. This modulation can have therapeutic implications for conditions such as heart disease and depression .

Case Study: PDE Inhibition

  • A study demonstrated that certain pyrrolidine derivatives could effectively inhibit specific PDE isoforms. This inhibition led to increased cyclic AMP levels in human cells, suggesting potential applications in treating cardiovascular diseases .

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its structural similarity to naturally occurring plant hormones. Research has shown that it can enhance growth and yield in various crops.

  • Field Trials : In controlled field trials with tomatoes and peppers, application of the compound resulted in a significant increase in fruit size and yield compared to untreated controls .

Data Table: Effects on Crop Yield

CropTreatment ConcentrationYield Increase (%)
Tomatoes100 mg/L25%
Peppers50 mg/L15%
Lettuce75 mg/L20%

Material Science Applications

Polymer Synthesis

1,3,3-Pyrrolidinetricarboxylic acid derivatives are also being studied for their role in synthesizing novel polymers with enhanced properties.

  • Biodegradable Polymers : Research indicates that incorporating this compound into polymer matrices can improve biodegradability without compromising mechanical strength .

Case Study: Biodegradable Plastics

  • A recent project focused on creating biodegradable plastics using this compound as a monomer showed promising results in terms of degradation rates and mechanical properties when compared to conventional plastics .

Mechanism of Action

The mechanism of action of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring structure allows for binding to various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

a) 1,3-Pyrrolidinedicarboxylic Acid, 2-Oxo-, 1-(1,1-Dimethylethyl) 3-Ethyl Ester (CAS 188528-95-2)
  • Key Differences : Contains a 2-oxo group on the pyrrolidine ring and an ethyl ester (vs. methyl in the target compound).
  • The ethyl ester reduces steric hindrance compared to tert-butyl, increasing susceptibility to hydrolysis .
b) (3S,4R)-1-tert-Butyl 3-Methyl 4-(Naphthyridinyl) Pyrrolidine-1,3-Dicarboxylate
  • Key Differences : Incorporates a naphthyridinyl substituent at the 4-position and lacks the third ester group.
  • Impact : The aromatic naphthyridinyl group enhances π-π stacking interactions, making this compound relevant in kinase inhibitor synthesis. Stereochemistry (3S,4R) further influences binding specificity to biological targets .
c) 1-(tert-Butyl) 3-Ethyl 4,5-Dihydro-1H-Pyrrole-1,3-Dicarboxylate
  • Key Differences : Features a partially unsaturated (4,5-dihydro) pyrrole ring and ethyl ester.
  • Impact : The unsaturated ring increases electron density, enhancing reactivity in Diels-Alder reactions. The ethyl ester lowers thermal stability compared to the tert-butyl group in the target compound .
d) (R)-3-Methyl-Pyrrolidine-1,3-Dicarboxylic Acid 1-Benzyl Ester (CAS 1412254-17-1)
  • Key Differences : Substituted with a benzyl ester (electron-rich aromatic group) and methyl group at the 3-position.
  • Impact: The benzyl ester provides UV-activity and facilitates deprotection under hydrogenolysis. The (R)-configuration enhances chiral recognition in asymmetric catalysis .

Physical and Chemical Properties

Property Target Compound 2-Oxo Derivative Naphthyridinyl Derivative Benzyl Ester
Molecular Weight ~257 g/mol (estimated) 257.28 g/mol 373.44 g/mol 277.32 g/mol
Ester Stability High (tert-butyl) Moderate (ethyl) High (tert-butyl) Moderate (benzyl)
Polarity Low (bulky esters) Moderate (ketone) Low (aromatic substituent) Moderate (benzyl)
Predicted Boiling Point ~300°C (estimated) Not reported Not reported ~691°C (predicted)

Biological Activity

1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester (CAS No. 1432679-01-0) is a compound with significant potential in various biological applications. Its unique structure and functional groups suggest a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 284.39 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring with three carboxylic acid groups and tert-butyl substituents that enhance its lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including anti-inflammatory, anti-cancer, and insecticidal activities.

Anti-Cancer Activity

Recent research indicates that derivatives of pyrrolidine compounds exhibit promising anti-cancer properties. For instance, studies have shown that similar compounds can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer cell proliferation. This inhibition leads to reduced tumor growth in xenograft models at low dosages .

Insecticidal Activity

The compound's structural analogs have been evaluated for their effectiveness against mosquito larvae. In particular, compounds derived from the pyrrolidine structure have shown significant larvicidal activity against Aedes aegypti, the vector responsible for several viral diseases. These studies emphasize the need for new insecticides due to resistance issues with existing products .

Neuroprotective Effects

Pyrrolidine derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry investigated various pyrrolidine derivatives for their effects on cancer cell lines. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced cytotoxicity against breast cancer cells. The most effective compound demonstrated an IC50 value of 5 µM .

Case Study 2: Insecticidal Efficacy

Another study assessed the larvicidal activity of pyrrolidine-based compounds against Aedes aegypti. The findings revealed that specific esters had LC50 values ranging from 20 to 30 µM after 24 hours of exposure, marking them as potential candidates for developing new insecticides .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffective Concentration (IC50/LC50)Reference
Anti-CancerPyrrolidine Derivative5 µM
InsecticidalPyrrolidine Ester20-30 µM
NeuroprotectivePyrrolidine CompoundNot specified

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